3-(Furan-3-yl)benzoic acid
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Overview
Description
3-(Furan-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a furan ring at the third position. This compound is part of the broader class of furan derivatives, which are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that furan derivatives can undergo various reactions, including free radical reactions . This suggests that 3-(Furan-3-yl)benzoic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical processes . For instance, they can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in carbon-carbon bond-forming reactions .
Pharmacokinetics
For example, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-yl)benzoic acid typically involves the coupling of a furan derivative with a benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid is coupled with a halogenated benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of catalysts.
Major Products:
Oxidation: Furanones, hydroxyfurans.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(Furan-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-(Furan-2-yl)benzoic acid
- 4-(Furan-3-yl)benzoic acid
- 3-(Thiophen-3-yl)benzoic acid
Comparison: 3-(Furan-3-yl)benzoic acid is unique due to the position of the furan ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(furan-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAILKBZRXPEOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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